molecular formula C15H12ClN3O2 B7758194 3-(quinazolin-4-ylamino)benzoic Acid Hydrochloride

3-(quinazolin-4-ylamino)benzoic Acid Hydrochloride

Cat. No.: B7758194
M. Wt: 301.73 g/mol
InChI Key: NMOKYZXLKKCJCO-UHFFFAOYSA-N
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Description

3-(quinazolin-4-ylamino)benzoic Acid Hydrochloride is a compound that belongs to the quinazoline derivatives family. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of 3-(quinazolin-4-ylamino)benzoic Acid Hydrochloride typically involves the reaction of quinazoline derivatives with benzoic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may employ large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

3-(quinazolin-4-ylamino)benzoic Acid Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce quinazoline amines .

Scientific Research Applications

3-(quinazolin-4-ylamino)benzoic Acid Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(quinazolin-4-ylamino)benzoic Acid Hydrochloride involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects . For example, they may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to modulate these targets makes it a promising candidate for drug development.

Properties

IUPAC Name

3-(quinazolin-4-ylamino)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2.ClH/c19-15(20)10-4-3-5-11(8-10)18-14-12-6-1-2-7-13(12)16-9-17-14;/h1-9H,(H,19,20)(H,16,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOKYZXLKKCJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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